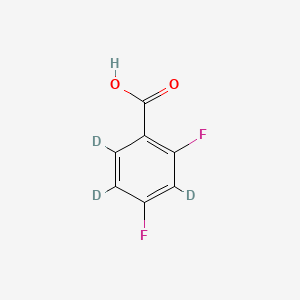![molecular formula C20H20ClNO5S B569708 Ethyl 7-Chloro-5-oxo-1-toxyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate CAS No. 1133419-00-7](/img/no-structure.png)
Ethyl 7-Chloro-5-oxo-1-toxyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 7-Chloro-5-oxo-1-toxyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate” is a chemical compound with the molecular formula C20H20ClNO5S . It’s used in proteomics research .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. This compound has a molecular weight of 421.89 . Other properties like melting point, boiling point, and solubility would depend on its specific molecular structure.Applications De Recherche Scientifique
Synthetic Approaches and Biological Implications
Synthetic Utilities of O-Phenylenediamines
This review highlights the synthetic approaches for benzimidazoles, quinoxalines, and benzo(1,5)diazepines, showing the versatility of o-phenylenediamines in forming complex heterocyclic compounds. Such synthetic methods may be relevant to the synthesis and potential applications of Ethyl 7-Chloro-5-oxo-1-toxyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate, demonstrating the compound's significance in chemical synthesis and the exploration of its biological activities (M. Ibrahim, 2011).
Antioxidant Capacity Reaction Pathways
In the context of exploring the biological activities of heterocyclic compounds, the ABTS/PP decolorization assay review elaborates on the antioxidant capacity of compounds, including potential pathways and mechanisms. This is crucial for understanding the biological implications of compounds like this compound in mitigating oxidative stress and their potential therapeutic applications (I. Ilyasov et al., 2020).
Novel Material Applications
Semisynthetic Resorbable Materials from Hyaluronan Esterification
Research into modified natural polymers for clinical applications highlights the development of new materials through chemical modification, such as esterification. This review discusses the biocompatibility and potential uses of such materials in various clinical applications, providing insight into how this compound derivatives could be explored for similar purposes (D. Campoccia et al., 1998).
Environmental and Analytical Considerations
Review of Environmental Effects of Sunscreen Active Ingredients
The environmental impact of organic UV filters, including their detection in water sources and potential effects on aquatic ecosystems, is critically reviewed. This highlights the importance of assessing the environmental fate and behavior of chemical compounds, including this compound derivatives, to ensure ecological safety and sustainability (S. Schneider & H. Lim, 2019).
Mécanisme D'action
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 7-Chloro-5-oxo-1-toxyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate involves the condensation of 2-aminobenzoic acid with ethyl acetoacetate, followed by cyclization and subsequent reaction with chloroacetyl chloride and tosyl chloride.", "Starting Materials": [ "2-aminobenzoic acid", "ethyl acetoacetate", "chloroacetyl chloride", "tosyl chloride" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzoic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form ethyl 2-(2-carboxyphenyl)-3-oxobutanoate", "Step 2: Cyclization of ethyl 2-(2-carboxyphenyl)-3-oxobutanoate with acetic anhydride and a catalyst such as sulfuric acid to form ethyl 7-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate", "Step 3: Reaction of ethyl 7-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate with chloroacetyl chloride and a base such as pyridine to form ethyl 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate", "Step 4: Reaction of ethyl 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate with tosyl chloride and a base such as triethylamine to form Ethyl 7-Chloro-5-oxo-1-toxyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate" ] } | |
Numéro CAS |
1133419-00-7 |
Formule moléculaire |
C20H20ClNO5S |
Poids moléculaire |
421.892 |
Nom IUPAC |
ethyl 7-chloro-1-(4-methylphenyl)sulfonyl-5-oxo-3,4-dihydro-2H-1-benzazepine-4-carboxylate |
InChI |
InChI=1S/C20H20ClNO5S/c1-3-27-20(24)16-10-11-22(18-9-6-14(21)12-17(18)19(16)23)28(25,26)15-7-4-13(2)5-8-15/h4-9,12,16H,3,10-11H2,1-2H3 |
Clé InChI |
JCSQLIDJOVIORL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(C2=C(C1=O)C=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C |
Synonymes |
7-Chloro-4-(ethoxycarbonyl)-5-oxo-N-(p-tolylsulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine; 7-Chloro-2,3,4,5-tetrahydro-1-[(4-methylphenyl)sulfonyl]-5-oxo-1H-1-benzazepine-4-carboxylic Acid Ethyl Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



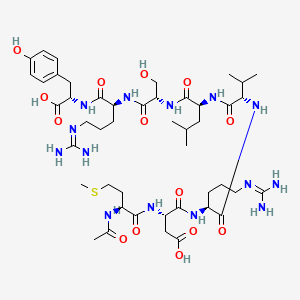
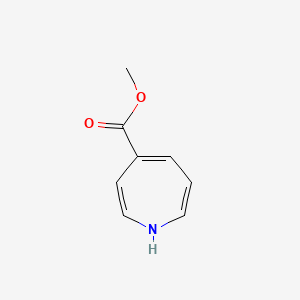

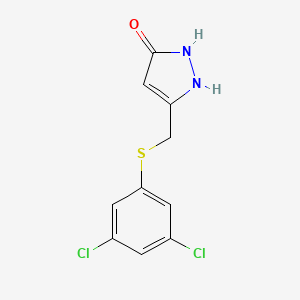
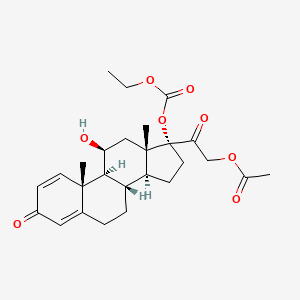


![(2S)-2-[[2-amino-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoyl]amino]-3-methylbutanoic acid](/img/structure/B569636.png)
![Benzo[g]chrysene-9-carbaldehyde](/img/structure/B569639.png)

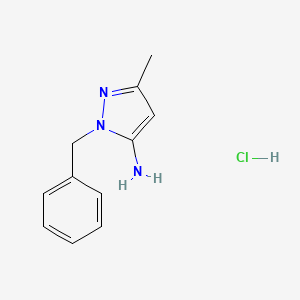
![2H-Furo[3,4-d][1,3]dioxole-2,4,6-trione](/img/structure/B569644.png)
